molecular formula C23H16O2 B412570 [1,1'-Biphenyl]-4-yl 1-naphthoate

[1,1'-Biphenyl]-4-yl 1-naphthoate

Cat. No.: B412570
M. Wt: 324.4g/mol
InChI Key: UZMPKGLRAOKGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-4-yl 1-naphthoate (CAS: 93-08-3), also referred to as 4-biphenylyl 1-naphthylacetate, is an ester derivative comprising a biphenyl moiety linked to a 1-naphthoate group. Its molecular formula is C₂₄H₁₈O₂, with an average molecular mass of 338.406 g/mol and a monoisotopic mass of 338.130680 g/mol .

Properties

Molecular Formula

C23H16O2

Molecular Weight

324.4g/mol

IUPAC Name

(4-phenylphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C23H16O2/c24-23(22-12-6-10-19-9-4-5-11-21(19)22)25-20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H

InChI Key

UZMPKGLRAOKGIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between [1,1'-Biphenyl]-4-yl 1-naphthoate and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₂₄H₁₈O₂ Biphenyl ester, naphthoate 338.41 High rigidity; potential enzyme inhibition
4-(N-([1,1'-Biphenyl]-2-yl)sulfamoyl)-1-hydroxy-2-naphthoic acid C₂₃H₁₇NO₅S Sulfamoyl, hydroxy, carboxylic acid ~443.45 (estimated) Selective enzyme inhibition (e.g., tyrosinase)
[1,1′-Biphenyl]-4-yl-oxoethylbenzoate derivatives Varies Oxoethylbenzoate ester ~300–350 (estimated) Anti-tyrosinase activity; cosmetic applications
1-([1,1'-Biphenyl]-4-yl)ethanone C₁₄H₁₂O Ketone 196.25 High melting point (393–394 K); intermediate in synthesis
2-(4-Fluorophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan C₂₄H₁₅FO₂S Sulfinyl, naphthofuran 394.43 Biological activity (e.g., antimicrobial)

Physicochemical Properties

  • Solubility: The sulfamoyl and hydroxy groups in 4-(N-([1,1'-Biphenyl]-2-yl)sulfamoyl)-1-hydroxy-2-naphthoic acid enhance polarity and aqueous solubility compared to the non-polar ester group in the target compound .

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